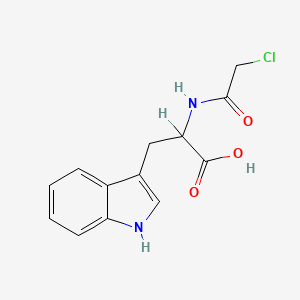

2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid

Description

2-(2-Chloroacetamido)-3-(1H-indol-3-yl)propanoic acid is a tryptophan derivative characterized by a chloroacetamide group (-CH₂COCl) substituted at the α-amino position of the tryptophan backbone. This compound belongs to a class of modified amino acids designed for applications in medicinal chemistry and biochemical research. Its synthesis involves chloroacetylation of the amino group of tryptophan, as demonstrated in protocols for analogous compounds (e.g., methyl ester derivatives) . The compound’s structural integrity is typically confirmed via ¹H NMR, ¹³C NMR, and HPLC-MS .

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJUXHMJYBSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64709-57-5, 79189-76-7 | |

| Record name | 64709-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC88151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup and Conditions

In a typical procedure, L-tryptophan (2 mmol) is dissolved in a 1:1 (v/v) mixture of diethyl ether and water at 4°C. Aqueous sodium hydroxide (4 M, 2 mL) is added to deprotonate the amino group, enhancing its nucleophilicity. Chloroacetyl chloride (2 mmol), dissolved in diethyl ether (1 mL), is then introduced dropwise over 20 minutes while maintaining vigorous stirring. The dual solvent system ensures solubility of both reactants and facilitates phase separation during workup.

Acidification and Isolation

After completing the acylation, the aqueous layer is acidified to pH 1 using 4 M hydrochloric acid, precipitating the product. The crude material is extracted with ethyl acetate, washed with saturated sodium chloride to remove residual water, and dried over anhydrous sodium sulfate. Solvent evaporation under reduced pressure yields the compound as a solid, which is further purified via recrystallization from ethanol.

Methodological Variations and Optimization

Recent advancements have introduced variations to the classical synthesis to improve yields, reduce reaction times, and simplify purification.

One-Pot Synthesis Strategies

A one-pot approach eliminates intermediate isolation steps, enhancing efficiency. In this method, L-tryptophan is treated with chloroacetyl chloride directly in methanol or ethanol under reflux. Triethylamine is added to scavenge HCl generated during the reaction, driving the equilibrium toward product formation. This method achieves yields of 75–89%, significantly higher than the traditional two-step protocol (12–45%).

Table 1: Comparison of Linear vs. One-Pot Synthesis Yields

| Alcohol Solvent | Linear Strategy Yield (%) | One-Pot Yield (%) |

|---|---|---|

| Methanol | 45 | 89 |

| Ethanol | 31 | 85 |

| Isopropanol | 17 | 77 |

| n-Butanol | 12 | 76 |

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the reaction but require stringent temperature control to prevent side reactions. For instance, refluxing in THF at 66°C for 20–30 hours achieves complete conversion, whereas room-temperature reactions in diethyl ether necessitate extended durations.

Purification and Analytical Characterization

Post-synthesis purification ensures the removal of unreacted starting materials and by-products, which is critical for applications in sensitive biochemical assays.

Recrystallization Techniques

Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures produces high-purity crystals. Ethanol is preferred due to its moderate polarity, which selectively dissolves impurities while leaving the product intact. For large-scale preparations, column chromatography using hexane/ethyl acetate (80:20) gradients effectively separates the target compound from chlorinated by-products.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for structural validation. Key spectral features include:

-

¹H NMR (DMSO-d₆) : δ 10.9 ppm (indole NH), δ 8.2 ppm (amide NH), δ 4.3–4.5 ppm (α-methine proton), and δ 3.7–4.0 ppm (chloroacetyl methylene).

-

ESI-MS : m/z 281.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₃ClN₂O₃.

Industrial-Scale Considerations

Scalability challenges include managing exothermic reactions and optimizing solvent recovery. Continuous flow reactors have been proposed to enhance heat dissipation and reduce reaction times. Additionally, replacing chloroacetyl chloride with less hazardous acylating agents, such as chloroacetic anhydride, is under investigation to improve workplace safety.

Applications and Research Implications

The synthesized compound serves as a precursor for fluorescent protein chromophores and enzyme inhibitors. Recent studies highlight its role in synthesizing cyan fluorescent protein analogs, where its chloroacetyl group undergoes nucleophilic displacement with aromatic amines to form conjugated systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamido group (-NH-CO-CH₂-Cl) undergoes nucleophilic substitution due to the electrophilic α-carbon adjacent to chlorine. Key reactions include:

Example from :

Under lithium diisopropylamide (LDA) conditions, the chloro group is displaced by alkyl bromides to form intermediates 7 and 8 , which are hydrolyzed to yield target compounds 9 and 10 (71–78% yields).

Hydrolysis and Esterification

The carboxylic acid and ester functionalities participate in hydrolysis and ester exchange:

Key Process :

Methyl ester formation via DCC/DMAP-mediated coupling achieves high yields, while alkaline hydrolysis restores the carboxylic acid group.

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution, primarily at the 3-position:

| Reaction Type | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| Sulfonation | H₂SO₄, 0°C | Indole-3-sulfonic acid derivatives | |

| Acylation | AcCl, AlCl₃, CH₂Cl₂ | 1-Acetylindole analogs |

Notable Example :

Sulfonation of the indole ring enhances water solubility and modifies biological activity.

Bioconjugation and Peptide Coupling

The carboxylic acid group enables conjugation with biomolecules:

| Reaction Type | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| Peptide bond formation | EDC/NHS, pH 7.4 buffer | Amide-linked peptides/proteins | |

| Glycosylation | HBTU, DIPEA, DMF | Glycoconjugates for targeted drug delivery |

Case Study :

EDC/NHS-mediated coupling with lysine residues forms stable amide bonds for antibody-drug conjugates.

Redox and Catalytic Reactions

The chloroacetamido group participates in redox transformations:

Highlight from :

Samarium nitrate-catalyzed reactions with peroxides yield cytotoxic azadiperoxides (84% yield), demonstrating therapeutic potential.

Comparative Reactivity of Structural Analogs

The reactivity varies with substituents on the indole or acetamido group:

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group’s leaving ability is enhanced by electron-withdrawing acetamido and carbonyl groups, favoring SN2 mechanisms .

-

Indole Reactivity : The 3-position’s electron-rich nature facilitates electrophilic attacks, while the NH group can participate in hydrogen bonding .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly in the development of anti-cancer agents. Indole derivatives are known for their ability to interact with various biological targets.

- Case Study : A study published in Journal of Medicinal Chemistry investigated indole derivatives for their anti-tumor properties. The findings indicated that compounds similar to 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid exhibited significant cytotoxicity against cancer cell lines .

Biochemical Research

Research has shown that compounds with indole structures can modulate biological pathways, making them candidates for further exploration in biochemical studies.

- Application : The compound may serve as a tool for studying protein interactions or enzyme inhibition due to its structural features that mimic natural substrates.

Synthetic Chemistry

This compound is utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting specific biological activities.

- Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Reference |

|---|---|---|---|

| N-acylation | Indole derivative | This compound | Synthetic Communications |

| Coupling reactions | Amino acids | Various indole derivatives | Chemical Reviews |

Toxicological Studies

Understanding the safety profile of new compounds is crucial. Toxicological assessments have been conducted to evaluate the potential risks associated with this compound.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The chloroacetamido group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their distinguishing features:

Physical and Spectral Properties

- Melting Points : Methyl ester derivatives of chloroacetamido-tryptophan analogs (e.g., ) exhibit melting points around 82–83°C, while sulfonamide derivatives () form disordered crystals due to solvent interactions.

- NMR Profiles : The chloroacetamide group in the target compound shows distinct ¹H NMR signals at δ ~4.2–4.5 ppm (CH₂Cl) and δ ~8.1 ppm (amide NH), contrasting with acetamide derivatives (δ ~2.0 ppm for CH₃) .

Biological Activity

2-(2-Chloroacetamido)-3-(1H-indol-3-yl)propanoic acid, with the molecular formula C₁₃H₁₃ClN₂O₃, is a synthetic compound notable for its unique structural features, including an indole moiety and a chloroacetamido functional group. This combination suggests potential biological activities that warrant investigation in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure contributes to its reactivity and biological interactions. The indole ring is known for its role in various biological processes, while the chloroacetamido group may enhance its pharmacological properties. The molecular weight of this compound is approximately 280.71 g/mol.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The presence of the indole structure is often associated with anticancer activity, making this compound a candidate for further exploration in cancer therapeutics.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : The structural components of the compound suggest possible antimicrobial effects, which could be beneficial in developing new antibiotics.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(1H-indol-3-yl)propanoic acid | Indole moiety without chloroacetamido | Antimicrobial, anticancer |

| 2-amino-3-(1H-indol-3-yl)propanoic acid | Amino group instead of chloroacetamido | Neuroprotective effects |

| 5-chloroindole acetic acid | Chlorine substitution on indole ring | Plant growth regulator |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds, making it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoic acid?

- Methodological Answer : A common approach involves the condensation of 3-(1H-indol-3-yl)propanoic acid derivatives with 2-chloroacetyl chloride under Schotten-Baumann conditions. For example, activation of the amino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures efficient amide bond formation. Purification via recrystallization or chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical to isolate the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : NMR should show characteristic indole proton signals (δ 7.0–7.5 ppm), chloroacetamido CHCl (δ ~4.2 ppm), and the α-proton of the propanoic acid (δ ~3.8 ppm). NMR confirms carbonyl groups (amide: ~168 ppm; carboxylic acid: ~172 ppm).

- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion [M+H] with exact mass matching the molecular formula (CHClNO).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the chloroacetamido and indole moieties .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in a desiccator at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the chloroacetamido group.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the chloroacetamido group?

- Methodological Answer : Protecting the indole NH with a tert-butoxycarbonyl (Boc) group prior to amidation prevents unwanted side reactions. Deprotection with TFA/CHCl (1:1) post-synthesis restores the indole NH. Monitoring reaction progress via TLC (silica, UV-active) ensures minimal byproducts .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Disordered solvent molecules (e.g., water/methanol) in the crystal lattice complicate electron density maps. Use the SQUEEZE algorithm in PLATON to exclude solvent contributions, refining the model with Olex2 or SHELXL. Flack parameter analysis confirms absolute configuration .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., tryptophan synthase). Focus on the chloroacetamido group’s electrophilicity and indole’s π-π stacking.

- QM/MM Simulations : Gaussian 16 calculates transition states for nucleophilic substitution (Cl displacement) to assess potential toxicity .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Validation : Re-test in standardized assays (e.g., MTT for cytotoxicity) with controlled pH (7.4) and serum-free media to avoid interference.

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed chloroacetamido derivatives) that may confound results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.